7-Bromo-6-hydroxyisoquinolin-1(2H)-one
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Overview
Description
7-Bromo-6-hydroxyisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone, a class of compounds known for their diverse biological activities. Isoquinolinones are often studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one typically involves the bromination of 6-hydroxyisoquinolin-1(2H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar bromination reactions but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyisoquinolinone.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 7-bromo-6-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 6-hydroxyisoquinolin-1(2H)-one.
Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyisoquinolin-1(2H)-one: Lacks the bromine atom but shares similar core structure and properties.
7-Chloro-6-hydroxyisoquinolin-1(2H)-one: Chlorinated analogue with potentially different reactivity and biological activity.
7-Iodo-6-hydroxyisoquinolin-1(2H)-one: Iodinated analogue with potentially different reactivity and biological activity.
Uniqueness
7-Bromo-6-hydroxyisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C9H6BrNO2 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
7-bromo-6-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-6-5(3-8(7)12)1-2-11-9(6)13/h1-4,12H,(H,11,13) |
InChI Key |
LKPAKICQWJTCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)O)Br |
Origin of Product |
United States |
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